(E)-N-[4-(1-Methylpyrazol-4-YL)-1,3-thiazol-2-YL]-2-phenylethenesulfonamide
Description
The compound "(E)-N-[4-(1-Methylpyrazol-4-YL)-1,3-thiazol-2-YL]-2-phenylethenesulfonamide" is a sulfonamide derivative featuring a hybrid heterocyclic scaffold. Its structure includes a thiazole ring substituted at the 4-position with a 1-methylpyrazole moiety and an (E)-configured ethenesulfonamide group linked to a phenyl ring.
Properties
IUPAC Name |
(E)-N-[4-(1-methylpyrazol-4-yl)-1,3-thiazol-2-yl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S2/c1-19-10-13(9-16-19)14-11-22-15(17-14)18-23(20,21)8-7-12-5-3-2-4-6-12/h2-11H,1H3,(H,17,18)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFAHYROPNWJNU-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CSC(=N2)NS(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C2=CSC(=N2)NS(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-[4-(1-Methylpyrazol-4-YL)-1,3-thiazol-2-YL]-2-phenylethenesulfonamide, identified by its CAS number 1384819-86-6, is a compound of significant interest due to its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial, anti-inflammatory, and antitumor activities, supported by various studies and data.
- Molecular Formula : C₁₅H₁₄N₄O₂S₂
- Molecular Weight : 346.4 g/mol
- Structure : The compound features a thiazole ring and a pyrazole moiety, which are known to enhance biological activity.
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of pyrazole and thiazole have shown effectiveness against various bacterial strains:
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| 10a | E. coli | 15 |
| 10b | S. aureus | 18 |
| 10c | P. mirabilis | 20 |
| 10d | B. subtilis | 17 |
In a study assessing the antimicrobial activity of synthesized thiazole-pyrazole derivatives, compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria at concentrations as low as 62.5 µg/mL .
2. Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties. Research shows that similar pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6:
- Inhibition Rate : Up to 85% for TNF-α and 93% for IL-6 at a concentration of 10 µM when compared to standard drugs like dexamethasone .
3. Antitumor Activity
Emerging studies indicate that compounds containing the pyrazole and thiazole scaffolds possess antitumor properties. For example, certain derivatives have been shown to induce apoptosis in cancer cells:
- Mechanism : Induction of apoptosis via mitochondrial pathway activation.
- Cell Lines Tested : Various cancer cell lines including breast and lung cancer cells exhibited reduced viability upon treatment with related compounds .
Study on Antimicrobial Efficacy
A comprehensive study synthesized a series of pyrazole-thiazole derivatives and evaluated their antimicrobial activity against common pathogens using the well diffusion method. The results indicated that several compounds exhibited promising antibacterial effects:
- Tested Strains : E. coli, S. aureus, P. mirabilis
- Concentration : Compounds were tested at concentrations ranging from 31.25 µg/mL to 1000 µg/mL.
Study on Anti-inflammatory Properties
Another research focused on the anti-inflammatory potential of thiazole-pyrazole derivatives showed that these compounds could significantly reduce inflammation markers in vitro:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on substituent effects, hydrogen-bonding patterns, and crystallographic methodologies inferred from the evidence.
Table 1: Structural Comparison of Sulfonamide Derivatives
Key Observations:
Substituent Effects on Bioactivity: The target compound’s 1-methylpyrazole group may enhance solubility compared to the 2-chlorophenyl substituent in the analog from . The (E)-ethenesulfonamide group introduces a rigid, planar geometry, which could favor π-π stacking interactions with aromatic residues in protein binding pockets, a feature absent in the morpholinoacetamide analog .
Hydrogen-Bonding Networks: The sulfonamide group (–SO₂NH–) in the target compound is a strong hydrogen-bond donor/acceptor, facilitating interactions with biological targets (e.g., kinases or proteases). In contrast, the morpholinoacetamide group in the analog prioritizes hydrogen bonding via its amide and ether oxygen atoms, which may alter target specificity .
The rigidity of the (E)-ethenesulfonamide moiety may reduce conformational disorder, simplifying crystal structure determination compared to flexible analogs . Hydrogen-bonding patterns in such compounds can be analyzed using graph-set theory (), revealing motifs like chains or rings that stabilize crystal packing .
Q & A
(E)-N-[4-(1-Methylpyrazol-4-YL)-1,3-thiazol-2-YL]-2-phenylethenesulfonamide
Basic Research Questions
Q. What are the recommended synthetic routes for (E)-N-[4-(1-methylpyrazol-4-yl)-1,3-thiazol-2-yl]-2-phenylethenesulfonamide, and how can reaction yields be optimized?
- Methodology : The compound’s synthesis typically involves coupling a sulfonamide precursor with a functionalized thiazole-pyrazole scaffold. Key steps include:
- Thiazole formation : Cyclization of thiourea derivatives with α-halo ketones under reflux conditions (e.g., ethanol, 80°C) .
- Sulfonamide coupling : Reacting the thiazole intermediate with (E)-2-phenylethenesulfonyl chloride in anhydrous DCM, using triethylamine as a base .
- Yield optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity (>95%). Monitoring reaction progress by TLC or LC-MS reduces side-product formation.
Q. How can the purity and structural identity of this compound be validated?
- Methodology :
- Purity : HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm.
- Structural confirmation :
- NMR spectroscopy : 1H/13C NMR to verify sulfonamide (-SO2NH-) protons (δ 10.2–11.5 ppm) and trans-configuration of the ethenesulfonamide moiety (J = 15–16 Hz for vinyl protons) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+ at m/z 488.59 (calculated for C22H25N5O4S2).
Advanced Research Questions
Q. What crystallographic strategies are effective for resolving structural ambiguities in this compound?
- Methodology :
- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., dichloromethane/pentane). Use SHELXL for refinement, ensuring proper treatment of disorder in the pyrazole-thiazole moiety .
- Validation tools : Employ PLATON/ADDSYM to check for missed symmetry and R1/wR2 convergence (<5% discrepancy) .
- Data contradiction : If twinning occurs (common in sulfonamide derivatives), use TWINLAW in SHELXL to model twinning matrices .
Q. How does the compound’s electronic configuration influence its biological activity?
- Methodology :
- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, highlighting sulfonamide’s electron-withdrawing effects .
- SAR studies : Compare activity against analogs lacking the (E)-ethenesulfonamide group. For example, replace the ethene with a single bond and assess inhibition of target enzymes (e.g., carbonic anhydrase) via fluorescence quenching assays .
Q. What in vivo or in vitro models are suitable for studying its pharmacokinetics?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
